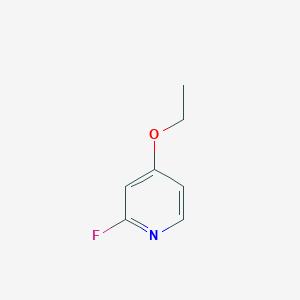

4-Ethoxy-2-fluoropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFDUQCZKHTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614292 | |

| Record name | 4-Ethoxy-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175965-82-9 | |

| Record name | 4-Ethoxy-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2 Fluoropyridine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The precise introduction of substituents onto the pyridine ring is a significant challenge in organic synthesis. The inherent electronic properties of the pyridine nucleus, with its electron-deficient character, dictate the feasibility and outcome of various functionalization strategies.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of fluoropyridines. scispace.comnih.gov This reaction class involves the displacement of a leaving group on the aromatic ring by a nucleophile. scispace.comnih.gov The pyridine ring's electron-deficient nature, particularly at the 2- and 4-positions, makes it highly susceptible to nucleophilic attack, facilitating SNAr reactions. thieme-connect.comabertay.ac.uk

A primary route to 4-Ethoxy-2-fluoropyridine involves the reaction of a dihalogenated pyridine precursor with an ethoxide nucleophile. In this approach, a compound such as 2,4-difluoropyridine (B1303125) or 2-fluoro-4-chloropyridine can be treated with sodium ethoxide. The ethoxide ion preferentially attacks the 4-position of the pyridine ring, displacing the halide at that position. This regioselectivity is a key feature of SNAr reactions on pyridines, where the 4-position is generally more activated towards nucleophilic attack than the 2-position, especially when both bear halogen substituents. thieme-connect.com

The reaction of 2,4-difluoropyridine with sodium ethoxide demonstrates this principle, leading to the formation of this compound. thieme-connect.comthieme-connect.com Similarly, starting with 2,4-dichloropyridine, reaction with sodium ethoxide can also yield the desired product, although the reaction conditions might need to be adjusted to account for the different reactivity of the chlorine leaving group. researchgate.netresearchgate.net

| Starting Material | Reagent | Product | Key Observation |

|---|---|---|---|

| 2,4-Difluoropyridine | Sodium Ethoxide | This compound | Preferential displacement of the fluoride (B91410) at the 4-position. thieme-connect.com |

| 2-Fluoro-4-chloropyridine | Sodium Ethoxide | This compound | Displacement of the chloride at the 4-position. |

| 4-Ethoxy-2-chloropyridine | Fluorinating Agent (e.g., KF) | This compound | Halogen exchange reaction. |

In SNAr reactions, the nature of the leaving group significantly influences the reaction rate. Counterintuitively, for activated aromatic systems like pyridines, fluorine is often a better leaving group than chlorine. researchgate.netstackexchange.commasterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine. stackexchange.comreddit.com

The rate and regioselectivity of SNAr reactions on the pyridine ring are also modulated by the electronic and steric effects of other substituents present on the ring. Electron-withdrawing groups, whether at a remote position or adjacent to the reaction center, generally accelerate the reaction by further stabilizing the negatively charged Meisenheimer complex. chemrxiv.orgresearchgate.net Conversely, electron-donating groups can decelerate the reaction.

In the context of synthesizing this compound, the presence of the fluorine atom at the 2-position influences the reactivity at the 4-position. While fluorine is a leaving group itself, its strong electron-withdrawing nature activates the entire pyridine ring towards nucleophilic attack. Steric factors can also play a role, with bulky substituents potentially hindering the approach of the nucleophile. researchgate.netnih.gov For instance, a bulky group at the 3-position can direct substitution towards the 6-position in 2,6-dihalopyridines. researchgate.net

Fluorination of Pyridine N-Oxides and Aminopyridines

Alternative strategies for introducing fluorine into the pyridine ring involve the chemical modification of pyridine N-oxides or aminopyridines. These methods provide access to fluoropyridines that may be difficult to obtain through direct SNAr reactions.

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from arylamines. nii.ac.jpnih.gov This reaction involves the diazotization of an aminopyridine with a nitrite (B80452) source in the presence of tetrafluoroboric acid (HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoropyridine. nii.ac.jpscientificupdate.com

For the synthesis of a 2-fluoropyridine (B1216828) derivative, one could envision starting from a 2-aminopyridine (B139424) precursor. The Balz-Schiemann reaction has been successfully applied to the synthesis of various fluoropyridines. nii.ac.jpresearchgate.netresearchgate.net However, the reaction can be limited by the stability of the diazonium salt intermediate and sometimes requires harsh thermal conditions for decomposition. scientificupdate.comresearchgate.net

To address these limitations, several variants of the Balz-Schiemann reaction have been developed. These include the use of ionic liquids as solvents, which can lead to higher yields and selectivities, and the development of catalytic versions that proceed under milder conditions. researchgate.netresearchgate.netcas.cn For example, hypervalent iodine(III) catalysts have been shown to facilitate the fluorination of arenediazonium salts at lower temperatures. cas.cn Continuous flow protocols have also been implemented to improve the safety and scalability of the reaction by avoiding the isolation of potentially hazardous diazonium intermediates. researchgate.netresearchgate.net

| Reaction Variant | Key Feature | Advantage |

|---|---|---|

| Classical Balz-Schiemann | Diazotization followed by thermal decomposition of diazonium tetrafluoroborate. nii.ac.jpnih.gov | Well-established method. nii.ac.jp |

| Use of Ionic Liquids | Ionic liquid as solvent and fluoride source. researchgate.netresearchgate.net | Improved yields and selectivity. researchgate.net |

| Hypervalent Iodine(III) Catalysis | Catalytic decomposition of diazonium salt. cas.cn | Milder reaction conditions. cas.cn |

| Continuous Flow Protocol | In situ generation and decomposition of diazonium salt. researchgate.netresearchgate.net | Enhanced safety and scalability. researchgate.net |

The fluorination of pyridine N-oxides presents another avenue for the synthesis of fluoropyridines. nih.govrsc.orgresearchgate.net The N-oxide functionality activates the pyridine ring towards nucleophilic attack. abertay.ac.uk In some cases, direct fluorination of a substituted pyridine N-oxide can be achieved, followed by reduction of the N-oxide to afford the desired fluoropyridine. nih.govrsc.org For instance, the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide has been reported to yield the 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.govrsc.org Pyridine N-oxides can also be converted to 2-pyridyltrialkylammonium salts, which serve as effective precursors for the synthesis of 2-fluoropyridines upon treatment with a fluoride source. acs.orgsnmjournals.org

Utilizing 2-Pyridyltrialkylammonium Salts as Precursors for 2-Fluoropyridines

A notable and efficient method for the synthesis of 2-fluoropyridines involves the use of 2-pyridyltrialkylammonium salts as stable, isolable intermediates. acs.orgnih.gov This strategy begins with the corresponding pyridine N-oxides, which are readily available. These N-oxides undergo regioselective conversion to 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgnih.govresearchgate.net The resulting salts are effective precursors for the introduction of fluorine.

The primary advantage of this method lies in its broad functional group compatibility and the mild conditions required for the conversion, making it a versatile tool for synthesizing structurally diverse 2-fluoropyridines. acs.orgnih.gov While the direct synthesis of this compound using this specific method is not explicitly detailed in the provided search results, the general applicability to a wide range of substituted pyridines suggests its potential for this specific compound, starting from 4-ethoxypyridine (B3339012) N-oxide. The trialkylammonium group at the 2-position serves as an excellent leaving group for nucleophilic substitution with a fluoride source. acs.orgnih.govresearchgate.net

Direct C-H Fluorination Methodologies

Direct C-H fluorination represents a more atom-economical approach to synthesizing fluorinated heterocycles, as it circumvents the need for pre-functionalization of the starting material. nih.govorgsyn.orgrsc.org A significant advancement in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govacs.orgresearchgate.net This method is particularly effective for fluorination at the carbon-hydrogen bond adjacent to the nitrogen atom. nih.govresearchgate.net

The reaction typically proceeds at ambient temperature and offers high selectivity, providing access to a variety of fluorinated derivatives of medicinally important compounds. nih.govacs.org For a substrate like 4-ethoxypyridine, this methodology would be expected to yield this compound with high regioselectivity due to the directing effect of the ring nitrogen. The reaction is tolerant of various functional groups, which is a significant advantage for complex molecule synthesis. orgsyn.orgrsc.org Mechanistic studies suggest that the reaction may proceed through a classic pyridine amination pathway adaptation. nih.govresearchgate.net

| Fluorination Method | Reagent | Key Features |

| From 2-Pyridyltrialkylammonium Salts | Pyridine N-Oxide, Activating Agent, Fluoride Source | Mild, metal-free conditions; Broad functional group compatibility. acs.orgnih.gov |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | High site-selectivity for the C-H bond α to nitrogen; Ambient temperature. nih.govacs.orgresearchgate.net |

Advanced Synthetic Transformations Leading to this compound Derivatives

Once synthesized, this compound can be further functionalized to create a diverse range of derivatives. The presence of the fluorine atom and the pyridine ring allows for a variety of advanced synthetic transformations.

Cross-Coupling Reactions at Pyridine Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-fluoro substituent in this compound can act as a leaving group in certain nucleophilic aromatic substitution (SₙAr) reactions, while other positions on the pyridine ring can be functionalized through typical cross-coupling of corresponding halides.

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgrsc.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyridines.

While the direct Sonogashira coupling of this compound at the fluorine-bearing carbon is not the typical application, a bromo- or iodo-substituted version of this molecule would readily undergo this reaction. For instance, a hypothetical 5-bromo-4-ethoxy-2-fluoropyridine could be coupled with various terminal alkynes to introduce an alkynyl group at the 5-position. soton.ac.ukresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. soton.ac.ukscirp.org Modified procedures have been developed to be performed under copper-free and amine-free conditions. organic-chemistry.org

A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org The reaction has been successfully applied to various brominated fluoropyridine nuclei to produce the corresponding alkynyl derivatives in high yields. soton.ac.uk

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst, to form a substituted alkene. wikipedia.orgmychemblog.com This reaction is a cornerstone of C-C bond formation in organic synthesis. nih.gov

Similar to the Sonogashira coupling, the Mizoroki-Heck reaction would typically be performed on a halogenated derivative of this compound, such as a bromo- or iodo-substituted analogue. This would allow for the introduction of various alkenyl groups at specific positions on the pyridine ring. The reaction tolerates a broad range of functional groups and has been widely used in the synthesis of complex molecules. mychemblog.commdpi.comnih.gov The regioselectivity of the Heck reaction with electronically unbiased alkenes can be controlled by the choice of catalyst and ligands. nih.gov

Derivatization Strategies for Pyridines

Beyond cross-coupling reactions, various other derivatization strategies can be employed to modify the this compound core. The reactivity of the pyridine ring allows for functionalization at different positions.

The 2-fluoro group in this compound makes the 2-position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. acs.orgacs.org This allows for the displacement of the fluoride with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, providing access to a diverse array of 2-substituted 4-ethoxypyridine derivatives. acs.org The conditions for these SₙAr reactions are often mild. orgsyn.orgacs.org

Furthermore, direct C-H functionalization can be utilized to introduce substituents at other positions on the pyridine ring, although selectivity can be a challenge. researchgate.netchemrxiv.orgresearchgate.net Strategies for meta-C-H functionalization of pyridines have been developed, often involving a dearomatization-rearomatization sequence. researchgate.netresearchgate.net These methods expand the toolkit for creating complex pyridine derivatives from a simple starting material like this compound.

| Reaction Type | Key Transformation | Typical Reagents/Catalysts |

| Sonogashira Coupling | C(sp²)-X + Alkyne → C(sp²)-Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base. organic-chemistry.org |

| Mizoroki-Heck Reaction | C(sp²)-X + Alkene → C(sp²)-Alkene | Pd catalyst, Base. wikipedia.org |

| Nucleophilic Aromatic Substitution | C(Ar)-F + Nu⁻ → C(Ar)-Nu | Various nucleophiles (alcohols, amines, thiols). acs.org |

Organometallic Approaches for Selective Functionalization

Organometallic chemistry offers powerful and versatile tools for the regioselective functionalization of heterocyclic compounds like fluoropyridines. researchgate.net These methods typically involve the deprotonation of a C-H bond using a strong organometallic base to form a metalated intermediate, which can then react with various electrophiles to introduce new functional groups. thieme-connect.comsolubilityofthings.com

The functionalization of a substituted pyridine such as this compound via organometallic pathways relies on the directing ability of the existing substituents. The fluorine atom and the ethoxy group exert different electronic and steric influences on the acidity of the remaining ring protons (at positions 3, 5, and 6). Generally, a fluorine substituent acidifies adjacent protons, while an alkoxy group can direct metalation to an ortho position through chelation. thieme-connect.com

The choice of the metalating agent is crucial for controlling the site of functionalization. academie-sciences.fr Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are commonly employed. thieme-connect.com Alternatively,tmp-metal amide bases (where tmp = 2,2,6,6-tetramethylpiperidyl) solubilized with lithium chloride have proven effective for the direct magnesiation or zincation of various heterocycles. academie-sciences.fr These tmp-bases can deprotonate positions that are otherwise difficult to metalate. academie-sciences.fr For instance, the regioselectivity of metalation on a 3-fluoropyridine (B146971) scaffold can be switched between the 2- and 4-positions simply by changing the base and reaction conditions. thieme-connect.com

This precedent suggests that by carefully selecting the organometallic base and reaction conditions, it is possible to achieve selective deprotonation at one of the vacant positions on the this compound ring, followed by trapping with an electrophile to install a desired functional group.

| Reagent Type | Examples | Application in Pyridine Functionalization |

| Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Direct deprotonation (lithiation) of pyridine C-H bonds, often directed by substituents. thieme-connect.com |

| TMP-Metal Bases | TMPMgCl·LiCl, TMPZnCl·LiCl | Direct magnesiation or zincation of heterocycles, offering high regioselectivity and functional group tolerance. academie-sciences.fr |

Site-Selective Introduction of Carboxylic Acid Groups

The introduction of a carboxylic acid group is a common transformation in medicinal chemistry, as it can serve as a handle for further derivatization or improve the pharmacokinetic properties of a molecule. libretexts.orgwikipedia.org A standard method for installing a carboxyl group onto an aromatic or heteroaromatic ring is through the carboxylation of an organometallic intermediate. researchgate.netuniversalclass.com

This strategy is applicable to the this compound system. The process would involve two key steps:

Regioselective Metalation: As discussed in the previous section, a strong base is used to selectively deprotonate one of the C-H positions on the pyridine ring, creating a pyridyl anion equivalent. researchgate.net

Carboxylation: The resulting organometallic intermediate is then quenched with an electrophilic source of carbon dioxide, typically solid CO₂ (dry ice) or a stream of CO₂ gas, followed by an acidic workup to yield the carboxylic acid. researchgate.netorganic-chemistry.org

Research on the exhaustive functionalization of 2-fluoropyridine has demonstrated that a carboxy group can be selectively introduced into each of the vacant positions (3, 4, 5, and 6) by passing through specific organometallic intermediates. researchgate.net This was achieved by employing protecting groups to block certain sites and direct the metalation to the desired position. researchgate.net A similar "toolbox" approach could be adapted for this compound. The directing effects of the fluoro and ethoxy groups would need to be carefully considered to achieve site-selective carboxylation at either the C3, C5, or C6 position.

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on effective purification and isolation techniques. thieme-connect.combeilstein-journals.org These methods are necessary to remove unreacted starting materials, byproducts, and, in many cases, closely related isomers. thieme-connect.com

Distillation and Solvent Extraction Methods

As previously noted, the synthesis of this compound from 2,4-difluoropyridine results in an isomeric mixture. thieme-connect.com Separating this compound from 2-ethoxy-4-fluoropyridine (B12304502) is a significant purification challenge.

Solvent Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com In the context of the synthesis of this compound, extraction is crucial during the workup phase. After the reaction is quenched, an aqueous wash can remove water-soluble impurities, such as inorganic salts. The desired product, being an organic molecule, would be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. google.com However, standard solvent extraction is unlikely to separate the target compound from its non-polar isomer, 2-ethoxy-4-fluoropyridine. google.com

Fluorous Solid Phase Extraction Techniques

Fluorous Solid Phase Extraction (F-SPE) is a modern purification technique that leverages the unique properties of highly fluorinated molecules. unimi.it It is based on the principle that fluorous compounds have a strong affinity for a fluorous stationary phase (such as silica (B1680970) gel functionalized with fluorocarbon chains) but are poorly soluble in many common organic solvents. unimi.itsilicycle.com

F-SPE is particularly well-suited for the purification of fluorinated compounds. beilstein-journals.org The process typically involves the following steps:

A crude reaction mixture is loaded onto a cartridge containing a fluorous stationary phase.

Non-fluorinated or lightly fluorinated impurities are washed away using a "fluorophobic" solvent system (e.g., a mixture of methanol (B129727) and water). unimi.it

The desired fluorous-tagged compound, which is retained on the column due to strong fluorine-fluorine interactions, is then eluted using a "fluorophilic" solvent (e.g., methanol or tetrahydrofuran). unimi.it

This technique could be strategically employed in the synthesis of this compound. For example, a synthetic route could be designed that uses a reagent with a fluorous tag. The fluorous-tagged intermediate could then be easily isolated from the non-fluorous components of the reaction mixture using F-SPE. beilstein-journals.org Subsequent chemical removal of the fluorous tag would yield the pure final product. The presence of the fluorine atom on the pyridine ring itself may also influence its retention on a fluorous phase, potentially allowing for chromatographic separation from non-fluorinated impurities. researchgate.netacs.org

| Technique | Principle of Separation | Application to this compound |

| Vacuum Distillation | Difference in boiling points. | Potentially useful for removing impurities with significantly different boiling points, but may be ineffective for isomeric separation. nih.gov |

| Solvent Extraction | Differential solubility in immiscible solvents. | Primarily used for workup to remove water-soluble byproducts and salts. google.com |

| Fluorous SPE (F-SPE) | Affinity for a fluorous stationary phase. | Highly effective for isolating fluorous-tagged intermediates or separating from non-fluorinated compounds. unimi.itsilicycle.com |

Chemical Reactivity and Transformation of 4 Ethoxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on 4-Ethoxy-2-fluoropyridine

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at positions 2 and 4 (ortho and para to the ring nitrogen). stackexchange.com In this compound, the fluorine atom at the C-2 position serves as an excellent leaving group, a phenomenon known as the "element effect," where fluoride's high electronegativity facilitates the initial nucleophilic attack and its departure is favored in the rate-determining step for many activated systems. imperial.ac.uknih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster—320 times—than that of 2-chloropyridine, highlighting the enhanced reactivity conferred by the fluorine substituent. nih.govacs.org

In this compound, the fluorine atom is located at the C-2 position, one of the most activated sites for nucleophilic attack in the pyridine ring. stackexchange.com The mechanism of SNAr involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This stabilization is not possible for attack at the C-3 position. stackexchange.com

Consequently, SNAr reactions on this compound are highly regioselective, with incoming nucleophiles exclusively displacing the fluorine atom at the C-2 position. The ethoxy group at C-4 is a poor leaving group compared to fluoride (B91410) and remains intact. While studies on 2,4-difluoropyridine (B1303125) show that substitution can occur at both positions, the presence of the ethoxy group in this compound directs the substitution to the only available activated position bearing a good leaving group, which is C-2. researchgate.net

Substituents on the pyridine ring can significantly influence the rate of SNAr reactions. Electron-withdrawing groups generally accelerate the reaction by stabilizing the anionic intermediate, while electron-donating groups have a retarding effect. The ethoxy group at the C-4 position is an electron-donating group by resonance.

Kinetic studies on substituted 2-fluoropyridines have demonstrated this effect. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is slowed down by the presence of an ethoxy group. researchgate.netthieme-connect.com The relative rate for a 2-fluoropyridine bearing an ethoxy group at the 4-position is substantially lower than that of unsubstituted 2-fluoropyridine. researchgate.netthieme-connect.com This is because the electron-donating nature of the ethoxy group destabilizes the negatively charged Meisenheimer complex formed during the reaction, thus increasing the activation energy and slowing the reaction rate.

| Substituent (R) at Indicated Position | Relative Rate (vs. 2-fluoropyridine) | Reference |

|---|---|---|

| H (Unsubstituted) | 1.0 | researchgate.netthieme-connect.com |

| 4-EtO | 8 x 10-2 | researchgate.netthieme-connect.com |

| 5-F | 7 x 10-1 | researchgate.netthieme-connect.com |

| 3-CF3 | 3 x 10+3 | researchgate.netthieme-connect.com |

The high reactivity of the C-F bond in 2-fluoropyridines allows for SNAr reactions with a diverse array of nucleophiles under relatively mild conditions. nih.govacs.org this compound is expected to undergo similar transformations, yielding a variety of 2-substituted-4-ethoxypyridines. These reactions are synthetically valuable for introducing functionality at the C-2 position.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) and phenoxides would lead to the formation of 2-alkoxy- or 2-aryloxy-4-ethoxypyridines.

Nitrogen Nucleophiles: A wide range of nitrogen-based nucleophiles, including ammonia, primary and secondary amines (e.g., dimethylamine), and N-heterocycles, can displace the fluoride to form the corresponding 2-amino-4-ethoxypyridine (B112725) derivatives. nih.gov

Carbon Nucleophiles: Carbon-based nucleophiles like cyanide salts or enolates can also be employed, leading to the formation of new carbon-carbon bonds at the C-2 position. nih.govresearchgate.net

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Oxygen | Alcohols, Phenols | 2-Alkoxypyridines, 2-Aryloxypyridines | nih.govacs.org |

| Nitrogen | Amines, Amides, N-Heterocycles | 2-Aminopyridines | nih.govacs.orgnih.gov |

| Sulfur | Thiols | 2-Thio-pyridines | nih.gov |

| Carbon | Potassium Cyanide | 2-Cyanopyridines | nih.gov |

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. imperial.ac.uk The ring nitrogen acts as a strong electron-withdrawing group via induction, deactivating the ring towards attack by electrophiles. imperial.ac.uk Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, which further increases its electron-withdrawing effect and deactivates the ring even more. libretexts.org

In this compound, the substituents introduce competing effects.

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect.

Fluoro Group (-F): This is a deactivating, ortho-, para-directing group. It is deactivating due to its strong -I (inductive) effect but directs ortho/para due to its +R effect.

Pyridine Nitrogen: Deactivating, meta-directing (directs to C-3 and C-5).

Metalation and Lithiation Studies of this compound

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). baranlab.orgumich.edu The resulting organometallic intermediate can then be trapped with various electrophiles. baranlab.org

In this compound, both the ethoxy and fluoro substituents can act as directed metalation groups. DMGs function by coordinating to the lithium base, which facilitates the deprotonation of a nearby proton. baranlab.orgorganic-chemistry.org

Fluoro Group: The fluorine atom is a moderate DMG, directing lithiation to the adjacent C-3 position. organic-chemistry.org

Ethoxy Group: The oxygen of the ethoxy group is also a well-established DMG, capable of directing lithiation to its ortho positions, C-3 and C-5. wikipedia.orgorganic-chemistry.org

The regioselectivity of the metalation of this compound will depend on the relative directing power of these two groups. The two possible sites for deprotonation are C-3 and C-5.

Deprotonation at C-3: This position is ortho to both the fluoro and the ethoxy groups. The directing effects of both groups would be cooperative, strongly favoring deprotonation at this site.

Deprotonation at C-5: This position is ortho only to the ethoxy group.

Given the cooperative effect at the C-3 position, it is highly probable that lithiation of this compound would occur selectively at C-3. The resulting 3-lithio-4-ethoxy-2-fluoropyridine intermediate would be a valuable precursor for the synthesis of 3-substituted derivatives after quenching with an appropriate electrophile.

Subsequent Electrophilic Quenching of Metallated Intermediates

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stable organolithium intermediate. organic-chemistry.org This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups with high regiocontrol.

In the case of this compound, both the fluorine atom and the ethoxy group can serve as directing metalation groups. The fluorine atom at the C-2 position and the ethoxy group at the C-4 position activate the adjacent protons for deprotonation. The pyridine nitrogen also strongly acidifies the α-protons (at C-2 and C-6). Based on the established hierarchy of directing groups and the electronic effects within the pyridine ring, deprotonation is expected to occur with high selectivity. umich.edu

The most acidic proton is at the C-3 position, situated between the electron-withdrawing fluorine atom and the pyridine nitrogen. Therefore, treatment of this compound with a strong lithium amide base like LDA at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is predicted to selectively generate the 3-lithio-4-ethoxy-2-fluoropyridine intermediate. This regioselectivity is consistent with studies on related halopyridines, where lithiation occurs preferentially at the position flanked by a halogen and the ring nitrogen. researchgate.netresearchgate.net

Once formed, this nucleophilic organolithium species can react with a wide array of electrophilic reagents to yield a diverse range of 3-substituted derivatives. The reaction is typically "quenched" by adding the electrophile to the solution of the metallated intermediate.

Below is a table illustrating the expected products from the reaction of the in situ generated 3-lithio-4-ethoxy-2-fluoropyridine with various classes of electrophiles, based on well-documented reactions of other pyridyllithium species. umich.eduresearchgate.net

| Electrophile Class | Specific Electrophile | Reagent Formula | Predicted Product |

| Alkyl Halides | Iodomethane | CH₃I | 4-Ethoxy-2-fluoro-3-methylpyridine |

| Carbonyls (Aldehydes) | Benzaldehyde | C₆H₅CHO | (4-Ethoxy-2-fluoropyridin-3-yl)(phenyl)methanol |

| Carbonyls (Ketones) | Acetone | (CH₃)₂CO | 2-(4-Ethoxy-2-fluoropyridin-3-yl)propan-2-ol |

| Carbon Dioxide | Carbon Dioxide (gas) | CO₂ | 4-Ethoxy-2-fluoronicotinic acid |

| Silyl Halides | Trimethylsilyl chloride | (CH₃)₃SiCl | 4-Ethoxy-2-fluoro-3-(trimethylsilyl)pyridine |

| Disulfides | Dimethyl disulfide | CH₃SSCH₃ | 4-Ethoxy-2-fluoro-3-(methylthio)pyridine |

This methodology provides a reliable and versatile route to novel, highly functionalized pyridine derivatives starting from this compound, enabling the synthesis of complex building blocks for various applications.

Radical Reactions and Single Electron Transfer (SET) Processes Involving this compound

While ionic pathways like nucleophilic substitution and directed metalation are common for fluoropyridines, the potential for these compounds to engage in radical reactions or processes initiated by single electron transfer (SET) is also recognized. Such reactions can be initiated photochemically, thermally, or through redox processes with specific reagents.

Photochemical reactions of fluoropyridines have been documented. For instance, the irradiation of 2-fluoropyridine in the presence of aliphatic amines leads to substituted pyridines. psu.educonsensus.app These reactions suggest that the fluoropyridine scaffold can absorb UV light to reach an excited state, which is sufficiently reactive to participate in pathways that may involve radical intermediates. Although specific photochemical studies on this compound are not widely reported, it is plausible that it could undergo similar transformations, such as photo-induced C-H functionalization or reactions involving the ethoxy substituent, depending on the reaction conditions and the nature of the reaction partner. The study of radical cations of various fluoropyridines further confirms their ability to exist as radical species upon electron removal. aip.org

Single electron transfer is a fundamental process for generating radical ions. libretexts.org Reagents like alkali metals can donate an electron to an aromatic system, forming a radical anion that can then undergo further reaction. More modern synthetic methods utilize photoredox catalysis, where a photocatalyst, upon light absorption, can act as a potent single-electron oxidant or reductant, initiating radical-based transformations under mild conditions. acs.orgrsc.org The synthesis of fluoropyridines via photoredox-mediated coupling reactions, which proceed through radical intermediates, demonstrates the compatibility of the fluoropyridine ring with such processes. acs.orgorganic-chemistry.org

While direct experimental evidence for SET-initiated reactions of this compound is limited, its electronic structure—possessing both an electron-donating group (ethoxy) and an electron-withdrawing group (fluoro) on an electron-deficient ring—suggests it could be a candidate for such reactivity. Depending on the conditions, it could potentially accept an electron to form a radical anion or, less likely, donate an electron. These radical ion intermediates could then engage in dimerization, fragmentation, or reaction with other species in the medium.

Applications of 4 Ethoxy 2 Fluoropyridine in Organic Synthesis

As a Building Block for Complex Heterocyclic Structures

4-Ethoxy-2-fluoropyridine serves as a foundational component for creating more elaborate heterocyclic frameworks. The reactivity of the 2-fluoro substituent is central to its utility, enabling chemists to introduce a variety of functional groups onto the pyridine (B92270) core.

Fluorinated pyridines are precursors in the synthesis of a range of more complex molecules. researchgate.net For instance, a novel synthetic method has been developed starting from fluorine-containing precursors to introduce hydroxyl groups at the 3- and 4-positions of the pyridine ring at a later stage, a route that has been applied to create fluorinated 3-hydroxypyridin-4-ones. researchgate.net This approach bypasses the need to functionalize a pre-formed ring, offering greater flexibility. researchgate.net Furthermore, research into recyclable reagents for chemical synthesis has led to the design of novel 4-substituted 2-fluoropyridinium zwitterions. jst.go.jp These complex structures, built upon a 4-substituted 2-fluoropyridine (B1216828) scaffold, act as carriers for highly electrophilic species and are designed to be recoverable, showcasing the role of the fluoropyridine core in developing advanced synthetic tools. jst.go.jp

Role in the Synthesis of Biologically Active Compounds

The incorporation of a fluoropyridine moiety is a well-established strategy in the development of molecules with significant biological activity. Fluorinated pyridines are widely studied for their applications in both pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by the fluorine atom, combined with the characteristics of the pyridine ring, contribute to the biological efficacy of these derivatives. semanticscholar.org

This compound is frequently utilized as a precursor in the synthesis of pharmacologically active compounds. bldpharm.com Its structure is a key component for building blocks used in medicinal chemistry. bldpharm.com The synthesis of various fluorinated 3-hydroxypyridin-4-ones, for example, has been undertaken to enhance the pharmaceutical profile of iron chelators. researchgate.net By starting with a fluorine-containing precursor like a substituted fluoropyridine, researchers can create derivatives with altered metabolic stability and permeability, which are critical factors for drug efficacy. researchgate.net A patent from 1972 also highlights the synthesis of stable salts from 4-aminopyridines, including 4-amino-2-ethoxypyridine, to generate the corresponding 4-fluoropyridine (B1266222) derivatives for use in subsequent chemical reactions, underscoring the long-standing utility of such structures in pharmaceutical synthesis. google.com

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on radiolabeled tracers to visualize and study biochemical processes in vivo. nih.govuio.no Fluoropyridine derivatives are crucial intermediates in the synthesis of these tracers due to the favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope. nih.gov

The 2-[¹⁸F]fluoro-substituted pyridine moiety is a common feature in PET tracers because of its relative in vivo stability and the straightforward, albeit sometimes inefficient, methods for its radiosynthesis. acs.org The primary strategy for introducing the ¹⁸F isotope involves a nucleophilic heteroaromatic substitution reaction where a leaving group at the 2-position of the pyridine ring is displaced by [¹⁸F]fluoride. acs.orgnih.gov

The most effective precursors for this transformation are 2-nitro- and 2-trialkylammonium-substituted pyridines. acs.org These precursors can be synthesized and then reacted with a source of [¹⁸F]fluoride, such as K[¹⁸F], typically in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂.₂.₂) in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgsnmjournals.org More recent methods focus on the mild and metal-free conversion of readily available pyridine N-oxides into the required 2-pyridyltrialkylammonium salt precursors, which can then be used for both standard fluorination and ¹⁸F-radiolabeling. acs.orgsnmjournals.org This approach provides a versatile route to a wide array of 2-[¹⁸F]fluoropyridines for PET tracer development. acs.org

Table 2: Key Precursors for ¹⁸F-Labeling of 2-Fluoropyridines

| Precursor Type | Leaving Group | Typical Reaction Conditions | Key Advantages | Source |

|---|---|---|---|---|

| 2-Nitropyridine | -NO₂ | K[¹⁸F]/K₂.₂.₂, DMSO, high temperature | Readily accessible starting materials | acs.org |

| 2-Trialkylammonium Pyridine Salt | -N⁺R₃ | K[¹⁸F]/K₂.₂.₂, DMSO, high temperature | Excellent reactivity; can be made from pyridine N-oxides | acs.orgnih.govsnmjournals.org |

The strategies mentioned above are applied to the design and synthesis of specific pyridine-based PET tracers. ethz.ch A notable example is the synthesis of a novel tracer for the angiotensin II type-1 receptor (AT₁R), [¹⁸F]fluoropyridine–candesartan (B1668252). nih.govacs.org The synthesis involves creating a radiolabeled prosthetic group, 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE), via nucleophilic substitution on a nitro-precursor. nih.gov This labeled building block is then conjugated to an azido-modified candesartan derivative using a copper-catalyzed click reaction. nih.gov The final tracer molecule contains an ethoxy-benzimidazole moiety derived from the original candesartan structure, demonstrating how fluoropyridine units are integrated into complex biologically active molecules for imaging purposes. nih.govacs.org

Other important PET tracers, such as [¹⁸F]AV-1451 (for imaging tau pathology), are also built upon a 2-[¹⁸F]fluoropyridine core, highlighting the broad applicability of this structural motif in neuroimaging and other diagnostic areas. acs.orgsnmjournals.org

Table 3: Examples of Pyridine-Based PET Tracers

| Tracer Name | Target | Precursor Strategy | Application | Source |

|---|---|---|---|---|

| [¹⁸F]fluoropyridine–candesartan | Angiotensin II Type-1 Receptor (AT₁R) | Nucleophilic substitution on a nitro-pyridine, followed by click chemistry | Renal and cardiovascular imaging | nih.govacs.org |

| [¹⁸F]AV-1451 ([¹⁸F]T807) | Tau protein aggregates | From a 2-trialkylammonium pyridine salt precursor | Neuroimaging (e.g., Alzheimer's disease) | acs.orgsnmjournals.org |

| [¹⁸F]FPyBrA | Prosthetic group for oligonucleotides | From a 2-trialkylammonium pyridine salt precursor | Labeling of biomolecules for PET | nih.gov |

Intermediate in Radiopharmaceutical Synthesis

Utilization in Materials Science

The application of fluorinated compounds extends beyond biology into the realm of materials science, where they are used to create advanced materials with unique properties. nih.gov While direct applications of this compound in bulk materials are not widely documented, its role as a building block for functional molecules is relevant.

A key example is the development of a recyclable 2-fluoropyridine derivative designed to act as a stable, easy-to-handle reagent. jst.go.jp This reagent was synthesized from a 4-substituted 2-fluoropyridine and a fluorous chain. jst.go.jp In application, it releases a highly reactive species for chemical synthesis and the 4-substituted 2-fluoropyridine by-product, now bearing a high molecular weight, can be easily recovered and recycled using techniques like fluorous solid-phase extraction (FSPE). jst.go.jp The design of such recoverable and reusable reagents is a significant goal in materials science and green chemistry, aiming to create functional materials that improve the efficiency and sustainability of chemical processes. jst.go.jp

Future Research Perspectives and Emerging Trends

Development of Novel Synthetic Routes to 4-Ethoxy-2-fluoropyridine

The synthesis of fluorinated pyridines has traditionally relied on methods like the Balz-Schiemann reaction or nucleophilic substitution on activated chloropyridines. However, these methods often require harsh conditions and hazardous reagents, such as anhydrous hydrogen fluoride (B91410). acs.org The future of synthesizing this compound lies in the development of more efficient, milder, and regioselective methodologies.

Emerging trends in synthetic organic chemistry point towards transition-metal-catalyzed reactions. For instance, Rh(III)-catalyzed C–H functionalization provides a modern one-step method for preparing multisubstituted fluorinated pyridines from more accessible precursors. acs.org Another promising avenue is the direct and selective C-H fluorination of the pyridine (B92270) ring. The use of reagents like silver(II) fluoride (AgF₂) has shown remarkable success in the site-selective fluorination of pyridines at the position adjacent to the nitrogen atom under ambient conditions. researchgate.netnih.gov Adapting such methods to a 4-ethoxypyridine (B3339012) precursor could provide a direct and atom-economical route to the target molecule. Furthermore, novel strategies that construct the fluorinated pyridine ring from acyclic precursors offer an alternative approach, avoiding the need to functionalize a pre-existing aromatic ring.

Exploration of New Reactivity Modes for the Pyridine Scaffold

The reactivity of this compound is dominated by the fluorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the ring's nitrogen atom. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster—by a factor of 320—than the corresponding reaction of 2-chloropyridine. researchgate.netnih.gov This high reactivity makes the fluorine atom an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (O-, N-, S-, and C-based) under mild conditions. nih.govnih.gov

Future research will likely focus on expanding the scope of these SNAr reactions to include more complex and sterically hindered nucleophiles. Moreover, the development of late-stage functionalization techniques is a key area of interest. This involves using the 2-fluoro substituent as a handle for introducing functionality into already complex, drug-like molecules. Beyond SNAr, exploration into transition-metal-catalyzed cross-coupling reactions at the C-F bond, though challenging, could unlock new synthetic pathways. Additionally, investigating methods for the selective C-H functionalization at other vacant positions (3, 5, and 6) on the this compound ring would provide access to a diverse array of polysubstituted pyridine derivatives. researchgate.net

Expansion of Applications in Drug Discovery and Materials Science

Fluorinated heterocyclic compounds are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials due to the unique physicochemical properties imparted by fluorine. nih.govdovepress.commdpi.com The this compound scaffold is a prime candidate for expanded applications in these fields.

In drug discovery , the incorporation of the 2-fluoropyridine moiety can enhance metabolic stability, binding affinity, and membrane permeability. A notable example is the development of Pralsetinib, a targeted cancer therapy, where a fluorinated pyrazole group was crucial for high-affinity binding. mdpi.com Similarly, the 4-ethoxy group can be optimized to improve solubility and pharmacokinetic profiles. The core structure of this compound is closely related to intermediates used in the synthesis of potent kinase inhibitors, suggesting its potential as a key building block for new therapeutic agents. nih.gov

In materials science , fluorinated polymers and materials exhibit desirable properties such as low surface energy, high thermal stability, and unique dielectric properties. figshare.com this compound could serve as a valuable monomer in the synthesis of novel fluoropolymers. Through SNAr polymerization, the fluorine atom can be displaced to create poly(heteroarylether)s with tailored properties. The presence of both fluorine and an ethoxy group offers a unique combination of hydrophobicity and potential for hydrogen bonding, which could be exploited in the design of advanced coatings, membranes, or electronic materials.

Green Chemistry Approaches in the Synthesis and Derivatization of Fluorinated Pyridines

The principles of green chemistry are increasingly influencing the field of organofluorine chemistry, aiming to reduce environmental impact and improve safety. dovepress.comresearchgate.nettandfonline.com Future work on this compound and related compounds will undoubtedly focus on more sustainable practices.

This includes the development of catalytic fluorination and derivatization reactions that minimize the use of stoichiometric and often hazardous reagents. digitellinc.comoup.com For example, moving from classical methods that use anhydrous HF to modern catalytic approaches represents a significant green advancement. acs.orgdovepress.com The use of safer, renewable, or recyclable solvents like water or ionic liquids in the synthesis and modification of fluorinated pyridines is another key area of research. researchgate.net Furthermore, designing synthetic routes with high atom economy, minimizing waste generation, and utilizing energy-efficient processes such as microwave-assisted synthesis will be crucial. researchgate.net By embracing these green methodologies, the synthesis and application of this compound can be made more cost-effective, safer, and environmentally benign. tandfonline.comoup.com

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。